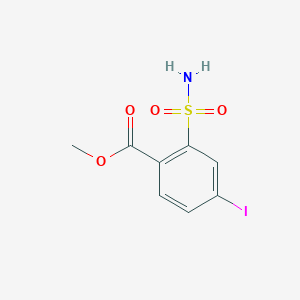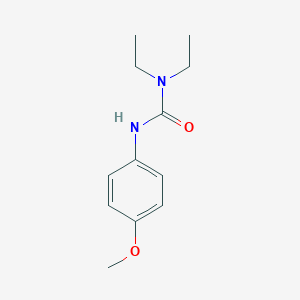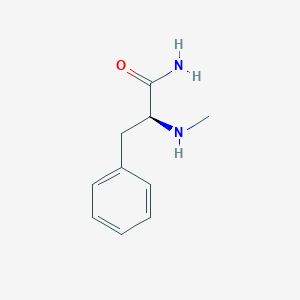
Hydrocinnamamide
Overview
Description
Hydrocinnamamide is a chemical compound with the molecular formula C9H11NO . It is also known as 2,3,4,5,6-pentafluoro-Hydrocinnamamide . It has been mentioned in the context of being used as a histone deacetylase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of phenylalanine and substituted phenylacetic acid as raw materials. The reaction process includes addition, cyclization, reduction, and amidation . The synthesis conditions are gentle, easy to operate, and safe, with high yield in each step .Molecular Structure Analysis
The molecular weight of this compound is 149.19 g/mol . The InChI key for this compound is VYIBCOSBNVFEIW-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Potential
- Hydroxycinnamamide derivatives have been identified with significant anticancer potential, particularly against breast cancer cell lines such as MDA-MB‑231, MCF-7, and non-malignant HEK-293. These derivatives, notably compounds 3b and 3h, have shown promising activity in inducing apoptosis and affecting mitochondrial membrane potential in cancer cells, primarily through the initiation of reactive oxygen species (ROS) (Shukla et al., 2018).
Inhibitors of Tyrosine-Specific Protein Kinase
- Some hydroxycinnamamide derivatives, such as 4-hydroxycinnamamide derivatives, have been found to inhibit tyrosine-specific protein kinase activity. This is particularly relevant in the context of the epidermal growth factor (EGF) receptor, suggesting their potential as targeted therapeutic agents (Shiraishi et al., 1987).
Antioxidant Defense in Diabetes
- Bis-o-hydroxycinnamoylmethane, an analogue of natural curcuminoid, has been studied for its antioxidant properties, particularly in protecting pancreatic beta-cells against damage in diabetic conditions. This suggests a role in mitigating oxidative stress associated with diabetes (Srivivasan et al., 2003).
Role in Plant Immunity
- Hydroxycinnamic acid amides (HCAAs) from the hydroxycinnamamide pathway in plants play critical roles in plant-pathogen interactions and plant defenses against various pathologies. This pathway is integral to plant immune responses, involving mechanisms like reactive oxygen species (ROS) and cell wall response (Liu et al., 2022).
Histone Deacetylase Inhibition
- N-hydroxycinnamamide-based Histone Deacetylase Inhibitors (HDACIs) have been developed, demonstrating significant inhibitory activity and potential antitumor effects. These compounds, such as compound 11r, have shown promise in multiple tumor cell lines, with dual HDAC1/3 selectivity (Xiaoyang Li et al., 2014).
Radioprotection in Mice
- Dietary hydroxycinnamates, including caffeic acid, p-coumaric acid, and ferulic acid, have demonstrated protective effects against γ-radiation-induced cellular damages in mice, suggesting their potential as radioprotective agents (Kook et al., 2017).
properties
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRTVXRJEYPGJX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443671 | |
| Record name | Nalpha-Methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17193-30-5 | |
| Record name | Nalpha-Methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of hydrocinnamamide in copper bioleaching extraction processes?
A1: this compound acts as an anti-emulsifier in copper bioleaching extraction processes []. During this process, interfacial emulsions can form due to the presence of solid particles, extractant degradation products, and other amphiphilic substances. Adding this compound to the leaching solution helps prevent these substances from entering the extraction system, thus minimizing emulsion formation and improving copper extraction efficiency [].
Q2: How does Raney nickel interact with 5-benzylidenerhodanine and 5-benzylidene-3-methylrhodanine?
A2: Raney nickel catalyzes the desulfurization and reduction of 5-benzylidenerhodanine and 5-benzylidene-3-methylrhodanine []. Treating 5-benzylidenerhodanine with Raney nickel yields a mixture containing N-methyl-hydrocinnamamide and this compound []. Similarly, reacting 5-benzylidene-3-methylrhodanine with Raney nickel results in the formation of N-methyl-hydrocinnamamide and N-dimethylhydrocinnam-amide []. These reactions highlight the ability of Raney nickel to cleave carbon-sulfur bonds and promote reduction, ultimately leading to the formation of this compound derivatives.
Q3: Are there alternative compounds or strategies to address the challenges this compound helps to overcome in copper bioleaching?
A3: While the provided research highlights the use of this compound [], further research is needed to comprehensively explore alternative compounds or strategies for mitigating interfacial emulsions in copper bioleaching. Potential alternatives could include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)


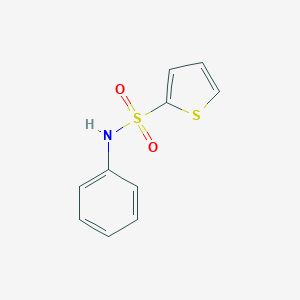

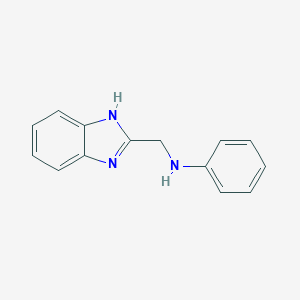

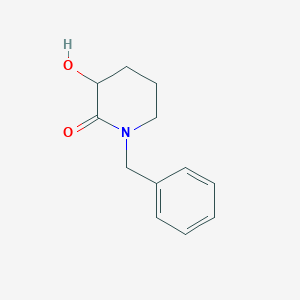
![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
